molecular formula C16H10F3NO5 B2805519 (2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid CAS No. 866154-72-5

(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid

Cat. No.: B2805519
CAS No.: 866154-72-5
M. Wt: 353.253
InChI Key: IRUSGBYUQMLOHR-QPJJXVBHSA-N
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Description

The compound (2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid (CAS: 866154-72-5) is an α,β-unsaturated carboxylic acid derivative with a phenoxy-substituted aromatic core. Its structure features:

  • A 2-nitro group and 4-trifluoromethyl substituent on the phenoxy ring.
  • A trans-configuration (E-isomer) across the double bond of the propenoic acid moiety.
  • A meta-substituted phenyl group linked via an ether bond.

Properties

IUPAC Name

(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO5/c17-16(18,19)11-5-6-14(13(9-11)20(23)24)25-12-3-1-2-10(8-12)4-7-15(21)22/h1-9H,(H,21,22)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUSGBYUQMLOHR-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-(trifluoromethyl)phenol, undergoes nitration to introduce the nitro group at the ortho position.

    Etherification: The nitrated product is then subjected to etherification with 3-bromophenol to form the phenoxy linkage.

    Aldol Condensation: The resulting compound undergoes aldol condensation with acrolein to form the prop-2-enoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.

Major Products

    Reduction: Formation of (E)-3-[3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Formation of esters such as methyl or ethyl (E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoate.

Scientific Research Applications

(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The following table compares the target compound with analogues differing in substituent type and position:

Compound Name Substituents on Aromatic Ring Key Features CAS/Reference
(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid 2-NO₂, 4-CF₃ on phenoxy ring Strong electron-withdrawing groups; potential for redox activity 866154-72-5
(2E)-3-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid 2-CH₃, 4-CF₃ Methyl enhances steric bulk; CF₃ increases lipophilicity 3D-PYB79035
(2E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid 2-CF₃ Ortho-CF₃ may hinder rotation; simpler structure 2062-25-1
(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid 4-CF₃ Para-CF₃ optimizes electronic effects; common in medicinal chemistry N/A
(E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid 4-sulfamoyl linkage to 3-CF₃ phenyl Sulfamoyl group introduces hydrogen-bonding potential 735269-97-3

Functional Group Modifications

  • Nitro vs. Methoxy/Bromo: The target’s nitro group contrasts with methoxy (-OCH₃, ) or bromo (-Br, ) substituents in other analogues.
  • Phenoxy vs. Sulfamoyl/Sulfonate: The phenoxy ether in the target differs from sulfamoyl () or sulfonate () linkages, which may alter solubility and target binding .

Key Properties

Property Target Compound (2E)-3-[4-CF₃-phenyl]prop-2-enoic acid ()
Molecular Weight ~371 g/mol 216.16 g/mol
logP (Predicted) Higher (due to nitro and phenoxy groups) Moderate (CF₃ dominates)
Solubility Likely low in water Improved compared to target

Biological Activity

(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid, also known by its CAS number 866154-72-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C16H10F3N2O5
  • Molecular Weight : 353.25 g/mol
  • InChIKey : MPIVJSWNYSPWGW-UHFFFAOYSA-N

The compound exhibits biological activity primarily through its interaction with various cellular pathways. Its structure suggests potential interactions with enzymes and receptors involved in inflammation and cancer progression.

Key Mechanisms:

  • Inhibition of Tumor Cell Proliferation : Preliminary studies indicate that this compound may inhibit the proliferation of specific tumor cell lines, although detailed mechanisms remain to be elucidated.
  • Anti-inflammatory Properties : The nitro group and trifluoromethyl substituent may contribute to anti-inflammatory effects, potentially through modulation of signaling pathways such as NF-kB.

Antitumor Activity

In vitro studies have assessed the compound's cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant assays:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

These results indicate that this compound possesses moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Activity

Research has also evaluated the compound's antimicrobial properties against various pathogens. A summary of the Minimum Inhibitory Concentrations (MICs) is presented below:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak
Candida albicans16Strong

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    A study published in PMC6268079 evaluated derivatives related to this compound for their antitubercular activity. The results indicated that compounds with similar scaffolds showed promising activity against Mycobacterium tuberculosis, suggesting that structural modifications could enhance efficacy against resistant strains .
  • Safety Profile Evaluation :
    In cytotoxicity assays performed on Vero cells, the compound demonstrated a good safety profile, with IC50 values significantly higher than those observed in tumor cell lines, indicating selectivity towards cancer cells .
  • Comparative Analysis with Related Compounds :
    Comparative studies with other phenoxy derivatives showed that the trifluoromethyl group significantly enhanced the biological activity of the compounds, particularly in terms of antitumor efficacy .

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